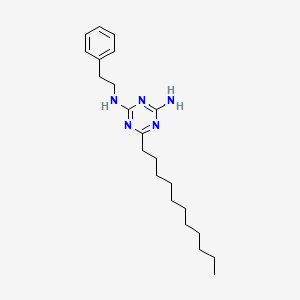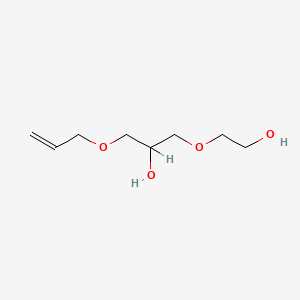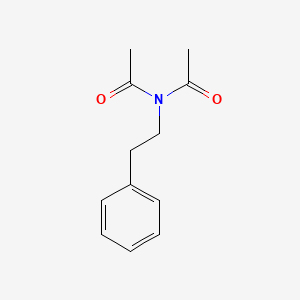
N-Acetyl-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-N-(2-phenylethyl)acetamide can be synthesized through the acetylation of phenethylamine with acetic anhydride or acetyl chloride in an anhydrous environment. The reaction typically requires a base to facilitate the acetylation process . The reaction conditions often involve low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and biocatalytic processes can enhance the efficiency and sustainability of the production .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid and related amides.
Reduction: Production of phenethylamine.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-Acetyl-N-(2-phenylethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties, particularly in aquaculture.
Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-(2-phenylethyl)acetamide involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antimicrobial properties are attributed to its ability to interfere with essential cellular processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylmethamphetamine: Shares a similar acetyl group but differs in its pharmacological effects and applications.
N-Acetylphenethylamine: Structurally similar but with different biological activities and uses.
Uniqueness
N-Acetyl-N-(2-phenylethyl)acetamide is unique due to its specific antimicrobial properties and its role as an intermediate in organic synthesis. Its versatility in various chemical reactions and applications in different fields sets it apart from other similar compounds .
Propiedades
Número CAS |
27179-64-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-acetyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(14)13(11(2)15)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
YZNRJFBFESIEEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCC1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


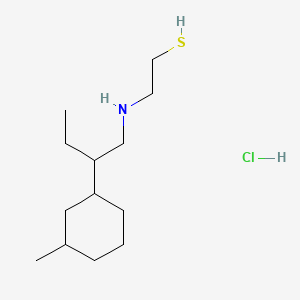
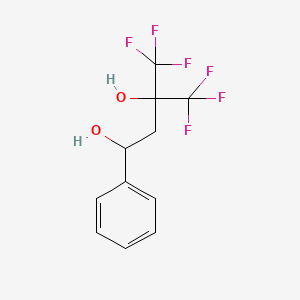
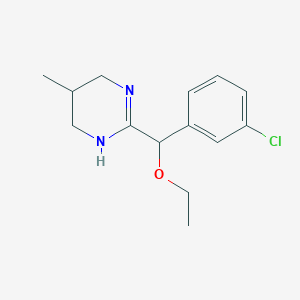
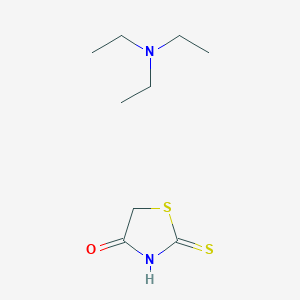
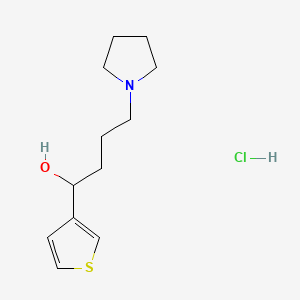
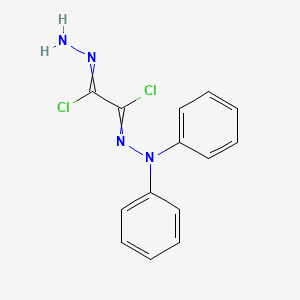
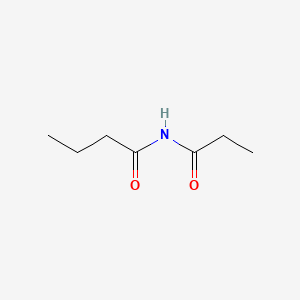
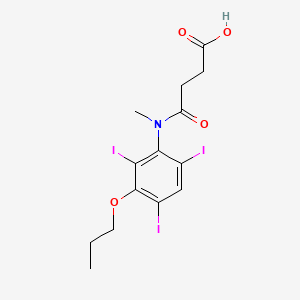
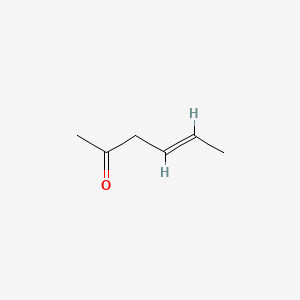

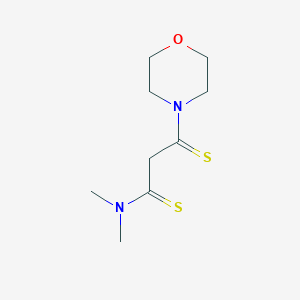
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
